molecular formula C6H4N6 B14138112 Benzene, diazido- CAS No. 1008-99-7

Benzene, diazido-

Cat. No.: B14138112
CAS No.: 1008-99-7
M. Wt: 160.14 g/mol
InChI Key: IKLDJIXGIQCFFQ-UHFFFAOYSA-N
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Description

Benzene, diazido- is an organic compound characterized by the presence of two azido groups (-N₃) attached to a benzene ring. This compound is part of the broader class of diazo compounds, which are known for their high reactivity and versatility in organic synthesis. The azido groups make benzene, diazido- particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, diazido- can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by azidation. This process typically requires the use of nitrous acid to convert the amine group into a diazonium salt, which is then treated with sodium azide to introduce the azido groups .

Industrial Production Methods: While specific industrial production methods for benzene, diazido- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety measures due to the explosive nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions: Benzene, diazido- undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride, ethanol.

    Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.

Major Products:

    Substitution: Various substituted benzene derivatives.

    Reduction: Benzene diamine.

    Cycloaddition: Benzene triazole derivatives.

Scientific Research Applications

Benzene, diazido- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzene, diazido- primarily involves the reactivity of the azido groups. Upon exposure to UV light or heat, the azido groups can generate highly reactive nitrene species. These nitrenes can insert into C-H bonds, facilitating the formation of new covalent bonds. This property is particularly useful in photoaffinity labeling, where the compound can covalently bind to target proteins upon activation .

Comparison with Similar Compounds

    Diazomethane: Another diazo compound, but with a simpler structure (CH₂N₂).

    Ethyl diazoacetate: Contains an ester group, making it useful in different synthetic applications.

    Diazirines: Compounds with a three-membered ring structure containing two nitrogen atoms.

Uniqueness: Benzene, diazido- is unique due to its dual azido groups attached to an aromatic ring, providing a combination of stability and high reactivity. This makes it particularly versatile for various chemical transformations and applications in scientific research.

Properties

CAS No.

1008-99-7

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

IUPAC Name

[(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide

InChI

InChI=1S/C6H4N6/c7-11-9-5-3-1-2-4-6(5)10-12-8/h1-4H

InChI Key

IKLDJIXGIQCFFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=[N-])C(=N[N+]#N)C=C1

Origin of Product

United States

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